2,6-Dimethyloctane-1,8-diol

描述

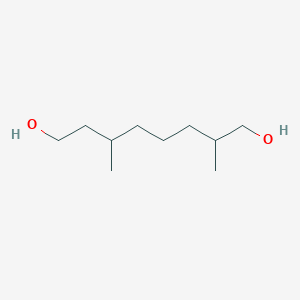

2,6-Dimethyloctane-1,8-diol is an organic compound with the molecular formula C10H22O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyloctane-1,8-diol can be achieved through several methods. One common approach involves the hydrogenation of 2,6-dimethyloctane-1,8-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and controlled reaction environments to ensure the purity and consistency of the final product .

化学反应分析

Oxidation Reactions

The terminal hydroxyl groups undergo oxidation to form carbonyl or carboxyl derivatives, depending on reaction conditions.

-

Jones reagent oxidation yields the dicarboxylic acid derivative with high efficiency, as demonstrated in the synthesis of stereoisomers for pheromone studies .

-

Selective oxidation using KMnO₄ or CrO₃ can stop at the ketone stage if reaction time or temperature is controlled.

Reduction Reactions

Catalytic hydrogenation reduces the diol to hydrocarbon derivatives.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Complete reduction | H₂/Pd-C (high-pressure) | 2,6-Dimethyloctane |

-

Hydrogenation removes both hydroxyl groups, producing 2,6-dimethyloctane, a compound studied for biofuel applications due to its high energy density.

Substitution Reactions

Hydroxyl groups participate in nucleophilic substitution to form halogenated derivatives.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Chlorination | SOCl₂ (neat or in ether) | 2,6-Dimethyloctane-1,8-dichloride | |

| Bromination | PBr₃ (in THF or DCM) | 2,6-Dimethyloctane-1,8-dibromide |

-

These reactions proceed via SN₂ mechanisms, with halogenation increasing the compound’s utility in cross-coupling reactions.

Stereochemical Considerations in Oxidation

The stereochemistry of 2,6-dimethyloctane-1,8-diol influences oxidation outcomes:

-

Oxidation of (2RS,6RS)-2,6-dimethyloctane-1,8-diol with Jones reagent produces the corresponding (2RS,6RS)-dioic acid , confirmed via chromatographic comparison with natural pheromones .

-

Stereoisomeric purity is critical in biological studies, as seen in the synthesis of copulation pheromones for Callosobruchus maculatus .

Industrial and Biological Relevance

-

Biofuel precursor : Hydrogenation derivatives like 2,6-dimethyloctane are explored as advanced biofuels due to compatibility with existing fuel infrastructure .

-

Pheromone synthesis : The dioic acid derivative serves as a pheromone component, with stereochemical control essential for biological activity .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2,6-Dimethyloctane-1,8-diol serves as a crucial building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, including oxidation and reduction processes. The compound's hydroxyl groups facilitate hydrogen bonding, enhancing its reactivity and making it suitable for synthesizing more complex organic molecules .

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | 2,6-Dimethyloctane-1,8-dione | Mild oxidizing agents |

| Reduction | 2,6-Dimethyloctane | Hydrogenation with Pd/C |

| Substitution | 2,6-Dimethyloctane-1,8-dichloride | Chlorination |

Biological Applications

Biological Activity Studies

Research has indicated that this compound may have biological significance. It is studied for its potential role as a precursor for biologically active compounds. Notably, it has been linked to the synthesis of pheromones in certain insect species, which suggests a role in ecological interactions .

Case Study: Pheromone Synthesis

A notable study focused on synthesizing the four stereoisomers of 2,6-Dimethyloctane-1,8-dioic acid—a derivative of the diol—demonstrated its application in understanding insect behavior. The research involved synthesizing these isomers to analyze their effectiveness as copulation release pheromones for the cowpea weevil. The results highlighted the importance of stereochemistry in biological activity .

Industrial Applications

Polymer Production

In the industrial sector, this compound is employed in producing polymers and resins. Its diol functionality makes it an excellent candidate for synthesizing polyols used in polyurethane production. The compound's properties contribute to enhanced flexibility and durability in polymeric materials .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for polyols |

| Resin Production | Enhances properties of synthetic resins |

| Fuel Additive | Improves combustion efficiency in diesel fuels |

Medical Applications

Therapeutic Potential

The compound is also being investigated for its therapeutic properties. As an intermediate in pharmaceutical synthesis, it may lead to the development of new drugs. Its structural features allow for modifications that can enhance bioactivity and target specificity .

作用机制

The mechanism of action of 2,6-Dimethyloctane-1,8-diol depends on its chemical interactions with other molecules. The hydroxyl groups can form hydrogen bonds, making it a versatile compound in various chemical and biological processes. Its molecular targets and pathways are often related to its ability to participate in oxidation-reduction reactions and form stable complexes with other molecules .

相似化合物的比较

Similar Compounds

2,6-Dimethyloctane-1,8-dioic acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.

2,6-Dimethyloctane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

2,6-Dimethyloctane-1,8-dione: Contains ketone groups instead of hydroxyl groups, leading to different reactivity.

Uniqueness

2,6-Dimethyloctane-1,8-diol is unique due to its dual hydroxyl groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications, offering versatility that similar compounds may lack .

生物活性

2,6-Dimethyloctane-1,8-diol (C10H22O2) is a diol compound with potential biological activities that have garnered interest in various fields including pharmacology and agriculture. This article explores its synthesis, biological activity, and relevant case studies.

Structure

- Molecular Formula : C10H22O2

- Molecular Weight : 174.28 g/mol

- CAS Number : 13498517

The compound features hydroxyl (-OH) groups at the 1 and 8 positions of the octane chain, contributing to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and preservatives. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis.

Insecticidal Activity

This compound has been identified as a pheromone component for certain pests, such as the cowpea weevil. Its role in insect communication suggests potential applications in pest management strategies. The specific isomers of this compound have shown varying degrees of effectiveness in attracting or repelling insects.

Case Studies

-

Antibacterial Activity : A study conducted on the antibacterial effects of various stereoisomers of this compound demonstrated that certain isomers were more effective against Gram-positive bacteria compared to Gram-negative bacteria. The results indicated a correlation between the hydrophobicity of the isomers and their antibacterial efficacy.

Isomer Activity Against Gram-positive Activity Against Gram-negative (2R,6R)-isomer High Low (2S,6S)-isomer Moderate Moderate (2R,6S)-isomer Low Very Low - Insect Behavior Modification : In agricultural trials, formulations containing this compound significantly reduced the population of cowpea weevils in treated areas compared to controls. This suggests its viability as a natural insecticide.

Pharmacological Potential

The diol's ability to interact with biological membranes suggests further investigation into its pharmacokinetics and therapeutic applications. Preliminary studies indicate it may possess anti-inflammatory properties, although more extensive clinical trials are necessary to validate these findings.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Hydrolysis of Corresponding Esters : This method involves converting esters derived from natural sources into the diol.

- Reduction Reactions : Employing reducing agents on diketones or other precursors can yield the desired diol.

属性

IUPAC Name |

2,6-dimethyloctane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-9(6-7-11)4-3-5-10(2)8-12/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJMKFMEYZHESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)CO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542270 | |

| Record name | 2,6-Dimethyloctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75656-41-6 | |

| Record name | 2,6-Dimethyloctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。